The synthesis of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves several key steps:
The molecular structure of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol features:
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is primarily associated with its interactions at the molecular level:
Key physical and chemical properties of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol include:
These properties are crucial for determining the compound's suitability for various applications in research and industry.
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol has several scientific applications:
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol possesses the systematic name (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanol, reflecting its classification as a fused bicyclic heteroaromatic system. Its molecular formula is C₇H₆BrN₃O with a molecular weight of 228.05 g/mol [1] [5]. The SMILES notation (OCC1=NC2=CC(Br)=CN=C2N1) accurately captures the connectivity, showing the hydroxymethyl group (-CH₂OH) attached to the carbon at position 2 of the imidazo[4,5-b]pyridine core and the bromine atom at position 6 on the pyridine ring [1].
Table 1: Physicochemical Properties of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 172648-19-0 | [1] [5] |
Molecular Formula | C₇H₆BrN₃O | [1] [5] |
Molecular Weight | 228.05 g/mol | [1] [5] |
SMILES | OCC1=NC2=CC(Br)=CN=C2N1 | [1] |
Hydrogen Bond Donor Count | 1 (N-H of imidazole) | [5] |
Hydrogen Bond Acceptor Count | 4 (Three N atoms, O atom) | [5] |
Topological Polar Surface Area (TPSA) | 67.4 Ų (Calculated) | [4] |
Structurally, the molecule consists of a five-membered imidazole ring fused with a six-membered pyridine ring. The bromine atom at the 6-position (equivalent to the 3-position of the pyridine ring within the fused system) acts as an electron-withdrawing group and provides a site for transition metal-catalyzed cross-coupling reactions. The hydroxymethyl group attached to the carbon at position 2 of the imidazole ring introduces a polar, hydrogen-bonding capable functional group that significantly influences the compound's physicochemical behavior and offers a handle for further derivatization (e.g., esterification, oxidation, etherification) [5]. The tautomeric equilibrium involves the proton residing on either nitrogen of the imidazole ring (1H or 3H tautomers), though the 3H-form is typically depicted as in the CAS name [1] [5].
The development of imidazo[4,5-b]pyridine chemistry represents a significant chapter in the evolution of nitrogen-containing heterocyclic synthesis, transitioning from early natural product-inspired studies to sophisticated pharmaceutical design. While simpler imidazoles and pyridines have been known since the 19th century, systematic exploration of fused derivatives like imidazo[4,5-b]pyridine gained momentum in the mid-20th century, driven by discoveries of related purine analogues in nucleic acids and coenzymes [5]. The specific incorporation of a bromine substituent emerged as a strategic modification to enhance reactivity for metal-mediated coupling reactions, crucial for constructing complex molecular architectures. Concurrently, the introduction of the hydroxymethyl group provided a versatile handle for diversification while maintaining favorable solubility profiles compared to simple alkyl substituents [5] [7].
Synthetic routes to (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involve the condensation of appropriately substituted pyridine diamines. A common approach starts with 5-bromo-2,3-diaminopyridine, which undergoes cyclization with a suitable C1 synthon bearing the hydroxymethyl precursor. Glyoxylic acid is a particularly effective reagent for this cyclization, reacting with the diamine to form the imidazole ring while directly introducing the 2-hydroxymethyl group [5] [7]. Alternatively, reactions with esters or aldehydes followed by reduction can also yield the hydroxymethyl functionality. The synthesis often requires careful control of reaction conditions (temperature, pH, solvent) to avoid side reactions like over-oxidation or dimerization, reflecting the delicate balance needed to achieve high yields of this functionalized heterocycle [5] [7].
Table 2: Key Synthetic Methods for Imidazo[4,5-b]pyridine Derivatives Featuring Bromo and Hydroxymethyl Groups
Method | Key Starting Materials | Key Steps | Features |
---|---|---|---|
Glyoxylic Acid Cyclization | 5-Bromo-2,3-diaminopyridine, Glyoxylic Acid | Condensation, Acid-catalyzed dehydration | Direct introduction of hydroxymethyl group, High atom economy [5] [7] |
Ester Amination/Cyclization | 5-Bromo-2,3-diaminopyridine, Ethanol Glyoxylate | Nucleophilic attack, Cyclodehydration | Requires subsequent reduction step to hydroxymethyl [7] |
Formaldehyde-Mediated Cyclization | 5-Bromo-2,3-diaminopyridine, Formaldehyde | Imine formation, Oxidation | Requires oxidizing conditions, May produce mixtures [7] |
The structural confirmation of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct patterns: the ¹H NMR spectrum characteristically shows the methylene protons of the -CH₂OH group as a singlet around δ 4.7-4.9 ppm, while the aromatic proton on the pyridine ring (position 5) appears downfield (typically δ 8.2-8.5 ppm) due to the electron-withdrawing bromine. The ¹³C NMR spectrum confirms the presence of the hydroxymethyl carbon around δ 55-58 ppm. Mass spectrometry consistently shows the molecular ion cluster [M]⁺/[M+2]⁺ in a 1:1 ratio, confirming the presence of bromine [1] [5].
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol serves as a pivotal precursor in designing kinase inhibitors, particularly targeting interleukin-1 receptor-associated kinases (IRAKs). Its structural similarity to purines allows effective binding to ATP pockets, while the bromine atom enables strategic derivatization via palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl pharmacophores. The hydroxymethyl group facilitates the attachment of solubilizing units (e.g., polyethylene glycol chains) or bio-labile prodrug moieties, significantly improving the pharmacokinetic profiles of resulting drug candidates. Notably, derivatives like 6-[5-amino-6-(2-ethoxyethoxy)-imidazo[4,5-b]pyridin-3-yl]-nicotinonitrile originate from scaffolds directly accessible from this brominated hydroxymethyl intermediate and demonstrate potent IRAK inhibitory activity relevant for treating autoimmune disorders, inflammatory diseases, and proliferative conditions [7].
Computational studies underscore the compound's favorable drug-likeness. Its moderate lipophilicity (consensus LogP ~1.51) aligns with Lipinski's rule of five parameters, facilitating cellular permeability while retaining water solubility (ESOL predicted solubility ~0.453 mg/mL). The topological polar surface area (TPSA ≈41.57 Ų) and hydrogen-bonding capacity suggest good bioavailability. Crucially, in silico predictions indicate high gastrointestinal absorption and blood-brain barrier penetration potential, making it a versatile scaffold for targeting central nervous system disorders. Furthermore, metabolic stability predictions suggest low susceptibility to major cytochrome P450 isoforms (except CYP1A2 inhibition potential), highlighting its promise as a metabolically robust pharmacophore [4] [7].
Beyond pharmaceuticals, this compound demonstrates significant potential in materials science. The extended π-conjugated system of the imidazo[4,5-b]pyridine core, combined with electron-deficient character due to the bromine substituent and hydrogen-bonding capability via the hydroxymethyl group, enables applications in constructing supramolecular assemblies and organic semiconductors. Its bromine serves as a reactive site for polymerization via metal-catalyzed reactions (e.g., Yamamoto coupling), forming conjugated polymers with tailored optoelectronic properties. The hydroxymethyl group can be oxidized to an aldehyde for Schiff base formation, facilitating the creation of covalent organic frameworks (COFs) or coordination complexes with metal ions, useful in sensor development or catalysis. Theoretical calculations predict significant electron mobility within crystalline forms of derivatives, suggesting utility in organic field-effect transistors (OFETs) [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7